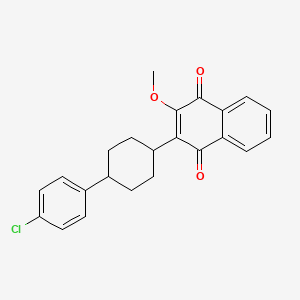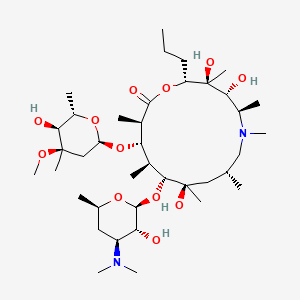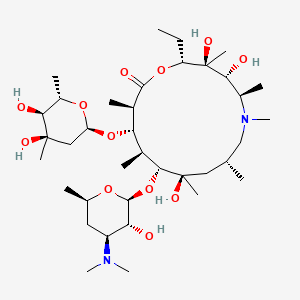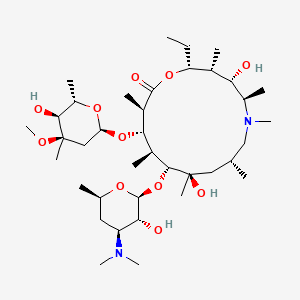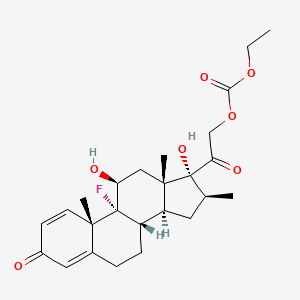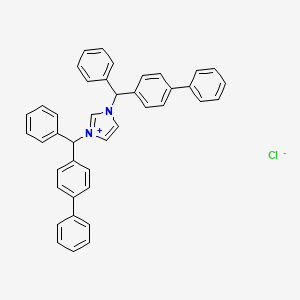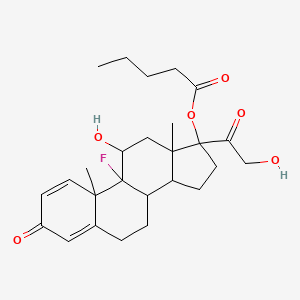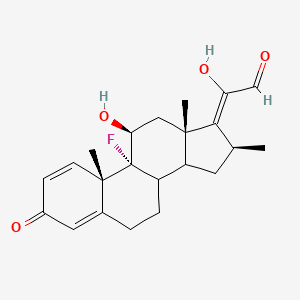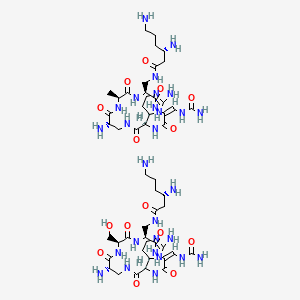
Cefprozil Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefprozil Impurity C is a byproduct formed during the synthesis of cefprozil, a second-generation cephalosporin antibiotic. Cefprozil is widely used to treat various bacterial infections, including those of the respiratory tract, skin, and ears. Impurities like this compound are closely monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Méthodes De Préparation
Industrial Production Methods: In industrial settings, the production of cefprozil and its impurities is monitored using high-performance liquid chromatography (HPLC). This method ensures that the levels of impurities, including Cefprozil Impurity C, are within acceptable limits as defined by regulatory guidelines .
Analyse Des Réactions Chimiques
Types of Reactions: Cefprozil Impurity C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
Cefprozil Impurity C is primarily studied in the context of pharmaceutical manufacturing to ensure the purity and safety of cefprozil. Research applications include:
Chemistry: Studying the formation and control of impurities during chemical synthesis.
Biology: Understanding the biological effects of impurities on drug efficacy and safety.
Medicine: Ensuring the safety of pharmaceutical products by controlling impurity levels.
Industry: Developing and optimizing industrial processes to minimize impurity formation.
Mécanisme D'action
As an impurity, Cefprozil Impurity C does not have a specific mechanism of action like the parent compound cefprozil. its presence can affect the overall efficacy and safety of the pharmaceutical product. The control of impurities is crucial to ensure that the drug performs as intended without causing adverse effects .
Comparaison Avec Des Composés Similaires
- Cefprozil Impurity A
- Cefprozil Impurity B
- Cefprozil Impurity D
Comparison: Cefprozil Impurity C is unique in its formation and chemical structure compared to other impurities. Each impurity has distinct chemical properties and formation pathways, which require specific methods for detection and control. The uniqueness of this compound lies in its specific formation during the synthesis process and the need for targeted control measures .
Propriétés
Numéro CAS |
147103-93-3 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.23 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2,5-Piperazinedione, 3-(aminomethylene)-6-(4-hydroxyphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


